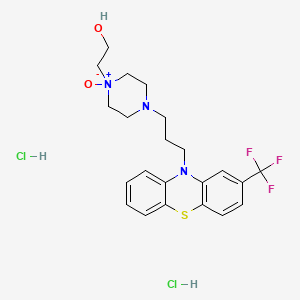

Fluphenazine N1-Oxide Dihydrochloride

説明

Fluphenazine N1-Oxide Dihydrochloride is an oxidative derivative of fluphenazine dihydrochloride, a potent antipsychotic drug belonging to the phenothiazine class. Fluphenazine dihydrochloride itself is a trifluoromethyl phenothiazine derivative with a piperazine side chain, acting as a dopamine D1/D2 receptor antagonist . It is used primarily for treating schizophrenia and acute psychiatric emergencies .

特性

分子式 |

C22H28Cl2F3N3O2S |

|---|---|

分子量 |

526.4 g/mol |

IUPAC名 |

2-[1-oxido-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]ethanol;dihydrochloride |

InChI |

InChI=1S/C22H26F3N3O2S.2ClH/c23-22(24,25)17-6-7-21-19(16-17)27(18-4-1-2-5-20(18)31-21)9-3-8-26-10-12-28(30,13-11-26)14-15-29;;/h1-2,4-7,16,29H,3,8-15H2;2*1H |

InChIキー |

SPPACWDWJISOGE-UHFFFAOYSA-N |

正規SMILES |

C1C[N+](CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)(CCO)[O-].Cl.Cl |

製品の起源 |

United States |

準備方法

The synthesis of phenazine derivatives, including Fluphenazine N1-Oxide Dihydrochloride, often involves the Wohl–Aue reaction. This method entails the condensation of aromatic nitro compounds and aniline in the presence of a strong base at elevated temperatures . Industrial production methods for such compounds typically involve validated high-performance liquid chromatography (HPLC) procedures to ensure purity and consistency .

化学反応の分析

Fluphenazine N1-Oxide Dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong bases for condensation reactions and oxidizing agents for the formation of N-oxides . The major products formed from these reactions are typically phenazine derivatives with varying substituents that influence their pharmacological properties .

科学的研究の応用

Fluphenazine N1-Oxide Dihydrochloride is utilized in a range of scientific research applications. In chemistry, it serves as a reference standard for analytical development and method validation . In biology and medicine, it is used to study the pharmacokinetics and pharmacodynamics of phenothiazine derivatives . Additionally, its role as an impurity reference material makes it valuable in the pharmaceutical industry for stability and release testing .

作用機序

The mechanism of action of Fluphenazine N1-Oxide Dihydrochloride involves the blockade of postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . This action depresses the release of hypothalamic and hypophyseal hormones and affects the reticular activating system, influencing basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

類似化合物との比較

Structural Modifications

The N1-Oxide group introduces polarity to the molecule, altering solubility and receptor interactions compared to parent compounds. Key structural analogs include:

Pharmacological Activity

- Receptor Binding: Fluphenazine dihydrochloride exhibits strong D1/D2 antagonism (IC₅₀ in μM range), critical for antipsychotic effects .

- Clinical Efficacy : Fluphenazine dihydrochloride demonstrated efficacy in a multicenter trial (660 patients) for acute schizophrenia . N1-Oxide derivatives are less studied but hypothesized to have attenuated potency due to structural changes.

Pharmacokinetic and Stability Profiles

Stability and Degradation

- Fluphenazine hydrochloride is prone to oxidative degradation under stress conditions, forming N1-Oxide and sulfoxide derivatives . This necessitates strict storage protocols (e.g., protection from light and moisture) .

- Comparative Stability: Fluphenazine Decanoate/Enanthate: Prodrug esters with extended half-lives (weeks) due to slow hydrolysis . N1-Oxide Derivatives: Likely less stable than parent compounds, requiring analytical standards (e.g., USP Fluphenazine N1-Oxide RS) for quality control .

Metabolic Pathways

- Fluphenazine is metabolized via hepatic oxidation, producing N1-Oxide and sulfoxide metabolites . These metabolites may contribute to side effects (e.g., extrapyramidal symptoms) but are less therapeutically active.

Regulatory and Analytical Considerations

- Reference Standards: USP monographs specify handling protocols for fluphenazine salts, including N1-Oxide derivatives, to ensure analytical accuracy .

- Impurity Profiling: N1-Oxide is a known degradation product monitored during pharmaceutical manufacturing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。